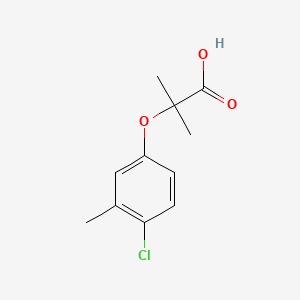

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPACJSWITQPMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211488 | |

| Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62443-89-4 | |

| Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062443894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62443-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization or distillation to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anthelmintic properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The table below highlights key structural differences among related compounds:

Key Observations :

- Substituent Position : The position of methyl and halogen groups significantly impacts biological activity. For example, MCPP (2-methyl) is a widely used herbicide, whereas the target compound’s 3-methyl group may alter receptor binding or metabolic stability .

- Extended Functional Groups : Bezafibrate incorporates a chlorobenzamidoethyl chain, enabling hypolipidemic activity via PPARα activation .

Pharmacological and Toxicological Profiles

Mecoprop (MCPP) :

- Use : Herbicide (controls broadleaf weeds) .

- Toxicity: Acute: Skin/eye irritation, respiratory distress . Chronic: Potential reproductive hazard (requires workplace controls like ventilation and protective gear) .

- Regulatory Status : Classified as Toxic (DOT Hazard Class 6.1) .

Bezafibrate :

- Use : Lipid-lowering agent (reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day) .

- Mechanism : Activates PPARα, enhancing fatty acid oxidation .

WIN 35,833 :

- Pharmacokinetics : Rapid oral absorption in rats, monkeys, and humans; biphasic plasma clearance with renal excretion .

- Protein Binding : >90% bound to plasma proteins, limiting free drug availability .

Target Compound :

The meta-methyl group may reduce steric hindrance compared to MCPP’s ortho-methyl, possibly enhancing target interaction.

Biological Activity

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid is a chemical compound known for its diverse biological activities, particularly in medicinal and agricultural applications. Its molecular structure, characterized by a chlorinated aromatic ring and a branched propanoic acid moiety, contributes to its reactivity and interaction with various biological targets.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₃ClO₃

- Molecular Weight : Approximately 228.67 g/mol

Anti-Inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that this compound can effectively reduce inflammation in various animal models, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown promising antiproliferative effects against several cancer cell lines, comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are implicated in cancer progression. This suggests that this compound could serve as a lead compound for developing new anticancer drugs.

Metabolic Effects

In addition to its anti-inflammatory and anticancer activities, this compound may influence lipid metabolism and glucose levels. Its structural similarities to other compounds used in treating metabolic disorders indicate potential efficacy in modulating these metabolic pathways. Research has indicated that it may interact with peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and glucose homeostasis .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- COX Inhibition : Reduces the production of pro-inflammatory mediators.

- HDAC Inhibition : Alters gene expression related to cell proliferation and apoptosis in cancer cells.

- PPAR Activation : Modulates lipid metabolism and glucose levels, influencing overall metabolic health.

Study on Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation.

Anticancer Activity Assessment

In vitro studies assessed the effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results showed that treatment with this compound led to a marked decrease in cell viability and proliferation rates, confirming its potential as an anticancer therapeutic.

Comparative Analysis

| Property | This compound | Doxorubicin |

|---|---|---|

| Molecular Weight | 228.67 g/mol | 579.98 g/mol |

| Mechanism of Action | COX inhibition, HDAC inhibition | Topoisomerase II inhibition |

| Antiproliferative Effect | Significant across multiple cell lines | Established chemotherapeutic |

| Anti-inflammatory Activity | Yes | Limited |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.